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Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone
secretagogue receptor (GHSR), positioning it as a significant candidate for the treatment of
growth hormone (GH) deficiency and related conditions. This technical guide provides a
comprehensive overview of the discovery, synthesis, and pharmacological profile of SM-
130686. It includes detailed experimental protocols for its synthesis and biological evaluation,
guantitative data on its activity, and a visual representation of its mechanism of action and
experimental workflows.

Introduction

The pulsatile release of growth hormone from the anterior pituitary is a critical physiological
process regulated by the interplay of hypothalamic hormones. The discovery of synthetic,
small-molecule growth hormone secretagogues (GHSSs) that act through a distinct receptor, the
ghrelin receptor (GHSR), opened new avenues for therapeutic intervention in conditions of GH
deficiency. SM-130686, an oxindole derivative, emerged from these efforts as a potent and
orally bioavailable GHS.[1][2] This document details the scientific journey of SM-130686, from
its chemical synthesis to its biological characterization.

Discovery and Pharmacological Profile
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SM-130686 was identified as a potent GHS through the screening of a chemical library of
oxindole derivatives.[3] It is structurally distinct from earlier peptide-based GHSs.[1]
Pharmacological studies have demonstrated that SM-130686 is a selective agonist for the
GHS-R1a, the functional receptor for ghrelin.

In Vitro Activity

SM-130686 stimulates the release of growth hormone from primary rat pituitary cells in a dose-
dependent manner. It also demonstrates high-affinity binding to the human GHS-R1a. The in
vitro activity of SM-130686 is summarized in the table below.

Parameter Value Species Assay System Reference
GH Release Cultured primary
6.3+3.4nM Rat o [1]
(EC50) pituitary cells
Radiolabeled
GHS-R1a ligand binding
o 1.2nM Human [1]
Binding (IC50) assay ((3°S)-MK-
677)
GH-Releasing ]
o In vitro GH
Activity (vs. ~52% Rat [1]
) release assay
Ghrelin)
Intracellular Ca2+ CHO cells
o ] Intracellular
Mobilization (vs. ~55% expressing ) [3]
) calcium assay
Ghrelin) human GHS-R

Table 1: In Vitro Pharmacological Data for SM-130686

In Vivo Activity

Oral administration of SM-130686 to rats has been shown to significantly increase plasma GH
concentrations.[1] Long-term administration leads to anabolic effects, including increased body
weight and fat-free mass.[1]
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Parameter Dosage Duration Effect Species Reference
Significant
Plasma GH 10 mg/kg increase,
Concentratio (single oral 60 min peaking at Rat [1]
n dose) 20-45
minutes.
10 mg/k Significant
Body Weight J g ) g
Gai (oral, twice 9 days increase of Rat [1]
ain
daily) 195+219g.
10 mg/kg Significant
Fat-Free ) )
) (oral, twice 9 days increase of Rat [1]
Mass Gain ]
daily) 18.1+75¢.
Significantly
Serum IGF-I 10 mg/kg
) ) elevated 6
Concentratio (oral, twice 9 days Rat [1]
] hours after
n daily)

the last dose.

Table 2: In Vivo Pharmacological Data for SM-130686 in Rats

Synthesis of SM-130686

The synthesis of SM-130686 involves a key enantioselective intramolecular arylation of an a-
keto amide to construct the chiral 3-substituted oxindole core. The general synthetic approach
is outlined below.

Synthetic Workflow

Synthesis of SM-130686

Starting Materials . . Intramolecular Enantioselective Functional Group Manipulations K
(Substituted Aniline and o-Keto Acid Derivatives) (Am'de RO ' ( a-Arylation (Key Step) ' ( (e.g., Alkylation, Amidation) SN I
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Caption: Synthetic workflow for SM-130686.

Experimental Protocol: Enantioselective Synthesis
(Representative)

The following is a representative protocol for the key enantioselective intramolecular a-arylation
step, based on palladium-catalyzed methods for oxindole synthesis.[4]

Step 1: Preparation of the a-Keto Amide Precursor

e To a solution of the appropriately substituted aniline in a suitable aprotic solvent (e.g.,
dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g.,
diisopropylethylamine).

o Add the corresponding a-keto acid derivative and stir the reaction mixture at room
temperature until the reaction is complete (monitored by TLC or LC-MS).

o Work up the reaction by washing with aqueous solutions of a weak acid and a weak base,
followed by brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
o-keto amide precursor.

Step 2: Intramolecular Enantioselective a-Arylation

» To a solution of the a-keto amide precursor in an appropriate solvent (e.g., toluene or
dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.qg.,
Pd(OACc)z2) and a chiral phosphine ligand (e.g., a BINAP derivative).

e Add a suitable base (e.g., potassium carbonate or cesium carbonate).

e Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the
starting material is consumed (monitored by TLC or LC-MS).

» Cool the reaction mixture to room temperature and filter through a pad of celite.
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» Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on
silica gel to yield the enantiomerically enriched oxindole core.

Step 3: Final Functionalization

e The oxindole core is then subjected to further functionalization steps, such as N-alkylation
with 1-bromo-2-(diethylamino)ethane to introduce the side chain and subsequent
modifications to install the carbamoyl group, to yield the final product, SM-130686. These
steps typically involve standard organic synthesis transformations.

Mechanism of Action: Ghrelin Receptor Signaling

SM-130686 exerts its effects by binding to and activating the ghrelin receptor (GHS-R1a), a G-
protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling
events, primarily through the Gag/11 and Gai/o pathways, leading to the release of growth
hormone from the pituitary somatotrophs.
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Biological Evaluation of SM-130686

SM-130686

In Vitro Assays In Vivo Studies

_— Signaling Pathway Analysis A Pharmacodynamics Long-term Efficac:
(GH Release Assay) (Receptor Binding Assay ( (%.g. Cgaz* mobi)llizatioﬁ) ) (Pharmacoklnetlcs) ( (GH Relgase) ) ((Angbolic Effects)y)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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